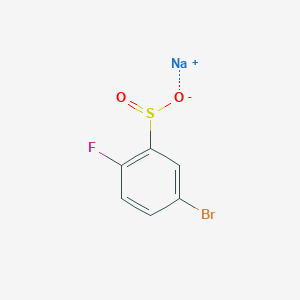
Sodium 5-bromo-2-fluorobenzene-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-bromo-2-fluorobenzene-1-sulfinate is an organosulfur compound with the molecular formula C6H3BrFNaO2S and a molecular weight of 261.04 g/mol . This compound is used primarily in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-bromo-2-fluorobenzene-1-sulfinate typically involves the sulfonation of 5-bromo-2-fluorobenzene. This process can be carried out using various sulfonating agents under controlled conditions to ensure the selective introduction of the sulfonate group at the desired position on the aromatic ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale sulfonation reactions followed by purification steps to isolate the desired product. The compound is usually stored at low temperatures to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 5-bromo-2-fluorobenzene-1-sulfinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The sulfonate group can participate in redox reactions, leading to the formation of different sulfur-containing products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions can produce different sulfur-containing compounds .
Aplicaciones Científicas De Investigación
Sodium 5-bromo-2-fluorobenzene-1-sulfinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: It may be used in biochemical studies to investigate the effects of sulfonate-containing compounds on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of sodium 5-bromo-2-fluorobenzene-1-sulfinate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong interactions with positively charged sites on proteins, potentially inhibiting their activity. The bromine and fluorine atoms can also participate in various non-covalent interactions, further modulating the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Sodium 2-bromo-5-fluorobenzene-1-sulfinate: Similar in structure but with different positional isomerism.
Sodium 4-bromo-2-fluorobenzene-1-sulfinate: Another positional isomer with distinct chemical properties.
Uniqueness
Sodium 5-bromo-2-fluorobenzene-1-sulfinate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical synthesis and research applications .
Propiedades
Número CAS |
1501031-23-7 |
|---|---|
Fórmula molecular |
C6H3BrFNaO2S |
Peso molecular |
261.05 g/mol |
Nombre IUPAC |
sodium;5-bromo-2-fluorobenzenesulfinate |
InChI |
InChI=1S/C6H4BrFO2S.Na/c7-4-1-2-5(8)6(3-4)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |
Clave InChI |
PNBRQPQNYVSPND-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1Br)S(=O)[O-])F.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


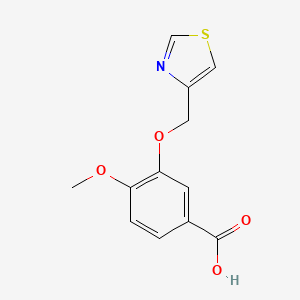
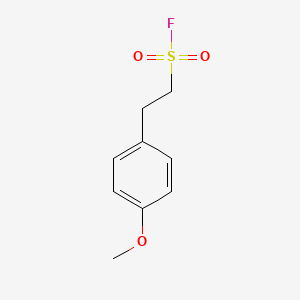
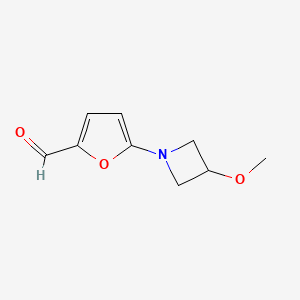
![1-Butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13163831.png)
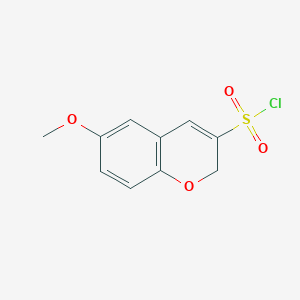

![2-(2-Aminoethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol](/img/structure/B13163843.png)
![1-[2-(oxan-4-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13163847.png)

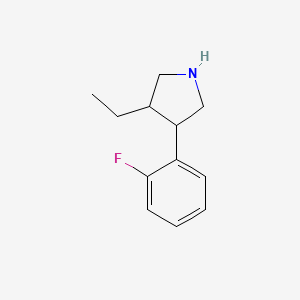


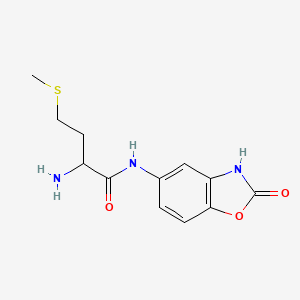
![N,N-dimethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13163895.png)
